molecular formula C10H12ClNO2 B4791150 2-(2-chloro-5-methylphenoxy)propanamide

2-(2-chloro-5-methylphenoxy)propanamide

Cat. No.: B4791150
M. Wt: 213.66 g/mol
InChI Key: MEURAJVWMGJRLT-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)propanamide is a chemical compound built on a phenoxyacetamide scaffold, which is recognized in scientific research for its potential in developing novel therapeutic agents. This scaffold has shown promise in multiple areas of infectious disease research, particularly as a starting point for the development of new antimalarial therapies . Research into structurally similar N-aryl acetamide compounds has demonstrated potent activity against the asexual blood stage of Plasmodium falciparum and has been found to also inhibit gametocyte development, thereby potentially blocking malaria transmission . Furthermore, the phenoxyacetamide core structure is a known pharmacophore in the investigation of bacterial virulence. Specifically, related compounds have been identified as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a critical virulence factor that facilitates the establishment and dissemination of this opportunistic pathogen . Inhibition of the T3SS does not kill the bacteria but rather disarms it, potentially making the pathogen more susceptible to host immune defenses and conventional antibiotics . The mechanism of action for this class is distinct from traditional antibiotics, as evidenced by studies linking their activity to specific bacterial targets like the T3SS needle protein, offering a strategy that may be less susceptible to pre-existing resistance mechanisms . The stereochemistry and substitution patterns on the phenoxyacetamide scaffold are critical for its biological activity, with research indicating that the (R)-enantiomer of analogous compounds often exhibits superior potency . This compound is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEURAJVWMGJRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)propanamide typically involves the reaction of 2-chloro-5-methylphenol with 2-bromopropanamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the bromo group, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-methylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Insights:

  • Amide Modifications : Replacement of the amide hydrogen with tetrazole () or sulfonyl groups () alters hydrogen-bonding capacity and metabolic stability.

Physicochemical and Pharmacokinetic Properties

While direct data for 2-(2-chloro-5-methylphenoxy)propanamide are unavailable, inferences can be drawn from analogs:

  • Metabolic Stability : Tetrazole or sulfonyl substitutions () reduce susceptibility to amide hydrolysis, a common degradation pathway for propanamides .
  • Thermal Stability: Crystallographic studies of related compounds (e.g., ) suggest that halogenated phenoxy groups improve thermal stability via enhanced π-stacking interactions .

Q & A

Q. What are the recommended synthetic routes for 2-(2-chloro-5-methylphenoxy)propanamide, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution of 2-chloro-5-methylphenol with a propanamide derivative. Key reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example, reacting 2-chloro-5-methylphenol with 2-bromopropanamide under reflux (80–100°C) for 12–24 hours achieves moderate yields (~40–60%) . Optimizing stoichiometry (1:1.2 molar ratio of phenol to bromopropanamide) and using catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) can improve yields to >75% .

Q. What spectroscopic and crystallographic methods are most effective for structural elucidation?

  • FT-IR : Identifies amide C=O stretching (~1650–1680 cm⁻¹) and aryl chloride C-Cl vibrations (~550–600 cm⁻¹) .
  • NMR : 1^1H NMR shows characteristic splitting patterns for the methylphenoxy group (δ 2.3–2.5 ppm, singlet for CH₃) and amide protons (δ 6.5–7.0 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving torsional angles between the phenoxy and propanamide moieties . ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains, with MIC values typically reported at 25–100 µg/mL for related phenoxypropanamides .
  • Enzyme inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay, noting IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity; the chloro-methylphenoxy group often shows a HOMO energy of −6.2 eV, indicating nucleophilic attack susceptibility .
  • Molecular docking : Use AutoDock Vina to model interactions with bacterial FabH enzymes (PDB: 1HNJ). The propanamide’s carbonyl oxygen forms hydrogen bonds with Thr³⁵⁶, while the chloro group participates in hydrophobic contacts with Val²⁷⁸ .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Control for stereochemistry : Ensure enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column), as racemic mixtures may show inconsistent activity .
  • Validate assay conditions : Replicate experiments under standardized pH (7.4) and temperature (37°C) to minimize variability. Cross-reference with structurally analogous compounds (e.g., 2-chloro-N-(2-methylphenyl)propanamide) to identify trends in structure-activity relationships (SAR) .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing sulfonyl or alkyl groups)?

  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) at −78°C to functionalize the phenoxy ring’s ortho position, followed by quenching with electrophiles (e.g., sulfonyl chlorides) .
  • Protection-deprotection : Temporarily protect the amide group with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation steps .

Q. What are the best practices for handling stability issues in aqueous solutions?

  • pH stabilization : Prepare stock solutions in DMSO and dilute in phosphate-buffered saline (PBS, pH 7.4) to avoid hydrolysis of the amide bond. Monitor degradation via HPLC-UV at 254 nm, noting a half-life of ~8 hours at 25°C .
  • Lyophilization : Store lyophilized powder at −20°C under argon to prevent oxidation of the chloro-methylphenoxy moiety .

Methodological Considerations

Q. How to design a SAR study for this compound class?

  • Core modifications : Synthesize analogs with varying substituents (e.g., fluoro for chloro, ethyl for methyl) and test against a panel of targets (e.g., kinases, GPCRs).
  • Data analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .

Q. What techniques resolve crystal polymorphism affecting solubility?

  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by melting endotherms (e.g., Form I: mp 145°C; Form II: mp 132°C).
  • Solvent recrystallization : Use ethanol/water (70:30) to isolate the thermodynamically stable Form I, which has 30% higher aqueous solubility .

Q. How to validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat to 55°C. Western blotting confirms stabilization of putative targets (e.g., HSP90) .
  • Click chemistry : Incorporate an alkyne handle into the propanamide for conjugation to fluorescent probes, enabling live-cell imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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